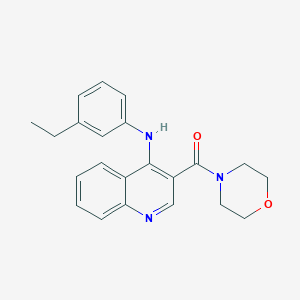

N-(3-ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine

Description

N-(3-Ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative featuring a 3-ethylphenyl aniline moiety at position 4 and a morpholine-4-carbonyl group at position 3 of the quinoline core. The morpholine substituent enhances solubility and may improve target binding through hydrogen-bonding interactions .

Properties

IUPAC Name |

[4-(3-ethylanilino)quinolin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-2-16-6-5-7-17(14-16)24-21-18-8-3-4-9-20(18)23-15-19(21)22(26)25-10-12-27-13-11-25/h3-9,14-15H,2,10-13H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYOWBOEVSAIDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-ethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline backbone, which is known for its diverse pharmacological properties. The morpholine carbonyl group and the ethylphenyl substituent are critical for its biological activity. The synthesis typically involves multi-step organic reactions, including cyclization and nucleophilic substitution to introduce the morpholine and ethylphenyl groups.

The biological activity of this compound primarily arises from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor in various biochemical assays, potentially targeting enzymes involved in metabolic pathways.

- Binding Affinity : The morpholine group enhances the compound's binding affinity to target proteins, which may include kinases or other regulatory proteins involved in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound exhibits cytotoxic effects against several cancer cell lines, with mechanisms that may include:

- Inhibition of Cell Proliferation : The compound has shown promising results in reducing cell viability in vitro, with IC50 values indicating effective concentration levels .

- Induction of Apoptosis : Data suggest that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Antimicrobial Activity

Quinoline derivatives have also been recognized for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes or nucleic acids, potentially inhibiting growth:

- Broad-Spectrum Activity : Preliminary tests indicate effectiveness against various bacterial strains, suggesting a mechanism that disrupts bacterial metabolism or replication .

Case Studies and Research Findings

- Antimalarial Properties : A related study on quinoline derivatives demonstrated significant antimalarial activity against Plasmodium falciparum, with compounds exhibiting low nanomolar potency. This highlights the potential for this compound to be developed further for similar applications .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the quinoline core can significantly affect biological activity. For instance, substituents like ethyl groups have been correlated with enhanced inhibitory effects on target enzymes .

- Cytotoxicity Studies : In vitro studies have reported IC50 values in the micromolar range against various cancer cell lines, indicating a need for further optimization of this compound for therapeutic use .

Data Summary

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key structural variations among analogs include:

- Substituents on the Quinoline Core: Position 3: Morpholine-4-carbonyl (target compound) vs. sulfonyl (), trifluoromethyl (), or nitro () groups. Position 6/7: Bromo (), methoxy (), or morpholinophenyl () substituents.

- Aniline Ring Modifications :

Table 1: Structural and Physicochemical Comparison

*LogP values estimated using fragment-based methods.

Physicochemical and Pharmacokinetic Properties

- Solubility : Morpholine-4-carbonyl derivatives (target, ) show improved aqueous solubility vs. halogenated analogs () due to hydrogen-bonding capacity.

- Metabolic Stability :

- Trifluoromethyl and difluoromethyl groups () resist oxidative metabolism, whereas the target’s ethyl group may undergo CYP450-mediated oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.